molecular formula C5H7N3 B6204028 1-cyclopropyl-1H-1,2,3-triazole CAS No. 174773-05-8

1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B6204028
CAS No.: 174773-05-8
M. Wt: 109.1
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Description

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile chemical building block based on the privileged 1,2,3-triazole scaffold. The 1,2,3-triazole core is known for its high chemical stability, significant dipole moment, and ability to form hydrogen bonds, making it a valuable isostere for amide bonds in medicinal chemistry . The cyclopropyl substituent can influence the compound's metabolic stability and lipophilicity, fine-tuning its interaction with biological targets. This compound serves as a key synthetic intermediate for constructing more complex molecules via "Click Chemistry," particularly through Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Its carboxylic acid functional group allows for further derivatization into various amides, which are a prominent pharmacophore in drug discovery. Scaffolds containing 1,2,3-triazole-4-carboxamide moieties have demonstrated significant promise in biological research. They have been investigated as potent antimicrobial agents effective against pathogens like Staphylococcus aureus and as inhibitors of biofilm formation in Gram-negative bacteria . Furthermore, 1,2,3-triazole-4-carboxamides have shown potential as antiproliferative agents in anticancer research, with mechanisms involving tubulin polymerization inhibition and induction of apoptosis . Researchers value this compound for developing novel therapeutic candidates in areas including infectious diseases, oncology, and metabolic disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

174773-05-8

Molecular Formula

C5H7N3

Molecular Weight

109.1

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclopropyl 1h 1,2,3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1-cyclopropyl-1H-1,2,3-triazole systems, offering detailed information about the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the 1-cyclopropyl-1H-1,2,3-triazole framework. The spectrum typically reveals characteristic signals for the triazole ring proton, the cyclopropyl (B3062369) protons, and any substituents. For instance, in derivatives of 1H-1,2,3-triazole, the proton on the triazole ring often appears as a singlet. nih.gov The chemical shifts and coupling patterns of the cyclopropyl protons provide valuable information about their spatial arrangement. The analysis of these spectra, often in conjunction with two-dimensional techniques, allows for the complete assignment of the proton resonances. arkat-usa.orgrsc.org

Table 1: Representative ¹H NMR Data for 1-Cyclopropyl-1H-1,2,3-Triazole Derivatives

Compound/Derivative Solvent Triazole Proton (δ, ppm) Cyclopropyl Protons (δ, ppm) Reference
1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole - - 1.409 (m) jluiset.com.mx
1H-1,2,3-triazole compound 5c - 7.99 (s) - nih.gov
1H-imidazole and 1H-1,2,3-triazole protons - 8.13 (s), 7.99 (s) - nih.gov

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the triazole and cyclopropyl rings are indicative of their electronic environment. For 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbons of the triazole ring typically appear in distinct regions of the spectrum, confirming the substitution pattern. mdpi.com The carbon signals of the cyclopropyl group are also readily identified.

Table 2: Representative ¹³C NMR Data for 1-Cyclopropyl-1H-1,2,3-Triazole Derivatives

Compound/Derivative Solvent Triazole Carbons (δ, ppm) Cyclopropyl Carbons (δ, ppm) Reference
1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole - - 29.51, 29.81 jluiset.com.mx
1,4-disubstituted 1,2,3-triazoles - C4: 139.27–148.64, C5: 122.46–127.49 - mdpi.com

Specialized NMR Techniques

Beyond standard ¹H and ¹³C NMR, specialized techniques offer deeper structural and functional insights. For instance, ¹⁹F NMR is employed for fluorinated derivatives to probe the environment of the fluorine atoms. nih.gov Paramagnetic ¹³C NMR has been utilized to detect trace amounts of copper, a common catalyst in the synthesis of 1,2,3-triazoles, by observing changes in chemical shifts and line widths. jluiset.com.mx This is particularly important as residual metals can complicate spectroscopic analysis and affect the compound's properties. jluiset.com.mx Furthermore, Saturation Transfer Difference (STD) NMR can be used to study molecular interactions, which is valuable in fields like medicinal chemistry.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the 1-cyclopropyl-1H-1,2,3-triazole system. The IR spectra of 1,2,3-triazoles show characteristic absorption bands corresponding to N-H, C-H, and C=C/C=N stretching and bending vibrations. rsc.orgrsc.orgresearchgate.net Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations, and has been used to study the adsorption of triazoles on metal surfaces. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for 1,2,3-Triazole Derivatives

Compound/Derivative Technique Key Vibrational Bands (cm⁻¹) Reference
2-(1-(1H-Indol-3-yl)-2-oxo-2-phenylethylidene)-5,5-dimethylcyclohexane-1,3-dione IR (KBr) 3307, 2954, 2926, 1652, 1472, 1424, 1369, 1235, 1138, 1024, 1004, 749, 695 rsc.org
1,2,3-triazole IR - rsc.orgresearchgate.net
1,2,3-triazole Raman - researchgate.netresearchgate.net

Mass Spectrometry and Analysis of Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 1-cyclopropyl-1H-1,2,3-triazole derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly used. nih.govrsc.org The analysis of fragmentation patterns in the mass spectrum provides valuable structural information. rsc.org For 1,2,3-triazoles, common fragmentation pathways involve the loss of a nitrogen molecule (N₂), which is a characteristic feature. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas. nih.govrsc.org

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the crystal packing. For 1-cyclopropyl-1H-1,2,3-triazole systems, this technique has been used to confirm the molecular structure and to study intermolecular interactions. nih.govnih.govmdpi.com For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide revealed that the cyclopropyl ring is oriented almost perpendicular to the benzene (B151609) ring. nih.gov Such detailed structural information is invaluable for understanding the molecule's conformation and how it interacts with its environment in the solid state. nih.govmdpi.com

Chromatographic Methodologies for Isolation and Purity Assessment

The isolation and purification of 1-cyclopropyl-1H-1,2,3-triazole and its derivatives, as with many synthetic heterocyclic compounds, rely heavily on chromatographic techniques. These methods are indispensable for monitoring reaction progress, separating the target compound from starting materials, byproducts, and isomers, and ultimately for assessing the final purity of the product. The choice of chromatographic method is dictated by the scale of the separation, the physicochemical properties of the analytes (such as polarity and volatility), and the required degree of purity. Techniques ranging from basic thin-layer and column chromatography to more advanced high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative tool for the analysis of 1-cyclopropyl-1H-1,2,3-triazole systems. It is frequently used to monitor the progress of synthesis reactions, such as the 'click' chemistry cycloadditions used to form the triazole ring. rsc.orgnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the formation of the product and the consumption of reactants.

For triazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.orgnih.gov The ratio of these solvents is adjusted to achieve optimal separation of the components. Visualization of the separated spots on the TLC plate is often accomplished using ultraviolet (UV) light, especially if the compounds contain a UV-active chromophore. nih.govresearchgate.net

ParameterDescriptionSource(s)
Stationary Phase Silica gel GF254 nih.gov
Mobile Phase Ethyl acetate:hexane rsc.org
Application Monitoring reaction progress rsc.orgnih.gov
Detection Ultraviolet (UV) light nih.gov

Column Chromatography

For the preparative isolation and purification of 1-cyclopropyl-1H-1,2,3-triazole and its analogs, column chromatography is a standard and widely applied technique. nih.gov This method operates on the same principles as TLC but is used for separating larger quantities of material. Typically, after a reaction is complete, the crude product mixture is subjected to column chromatography to isolate the desired triazole derivative. nih.gov

Silica gel (100–200 mesh) is a frequently used stationary phase for these separations. nih.gov The crude mixture is loaded onto the top of the silica gel column, and a solvent system, often a gradient of hexane and ethyl acetate, is passed through the column to elute the different components at different rates. nih.govmdpi.com The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. More advanced automated flash chromatography systems, such as those from Biotage, are also utilized for efficient purification of 1,2,3-triazole libraries. nih.gov

ParameterDescriptionSource(s)
Stationary Phase Silica gel (100–200 mesh), Biotage SNAP Ultra nih.govnih.gov
Mobile Phase Hexane/Ethyl acetate gradient nih.govmdpi.com
Application Purification of crude reaction products nih.govnih.gov
System Manual column chromatography, Automated flash systems nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for the purity assessment and quantitative analysis of triazole compounds. These methods offer high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC is a common mode used for analyzing triazole derivatives. In this technique, a non-polar stationary phase, such as C8 or C18, is used with a polar mobile phase. For instance, the purity of 1,4,5-substituted 1,2,3-triazole analogs has been monitored by UPLC-MS on a C18 column using a water/acetonitrile gradient containing formic acid. nih.gov The use of a mass spectrometer (MS) as a detector provides valuable information on the molecular weight of the components, aiding in their identification.

Specialized mixed-mode stationary phases, such as Primesep 100, have been employed for the separation of 1,2,4-triazoles, which are structurally related to the 1,2,3-isomer. sielc.com These columns can operate in different modes (e.g., reversed-phase, cation-exchange) to achieve separation of polar compounds. helixchrom.com For example, a method using a simple mobile phase of water, acetonitrile, and sulfuric acid has been developed for 1,2,4-triazole (B32235) with UV detection at 200 nm. sielc.com

TechniqueStationary PhaseMobile PhaseDetectionApplicationSource(s)
UPLC-MS C18H₂O + 0.1% Formic Acid (FA) → Acetonitrile (ACN) + 0.1% FA (gradient)PDA (215–400 nm), ELSD, ESI-MSPurity monitoring nih.gov
HPLC Primesep 100 (mixed-mode)Acetonitrile/H₂O (10/90) with 0.2% H₂SO₄UV (200 nm)Separation and analysis of 1,2,4-Triazole sielc.com
HPLC Primesep 100 (mixed-mode)Acetonitrile/H₂O (25/75) with 0.1% TFACAD, MS-compatibleSeparation of 1,2,4-Triazole and derivative sielc.com
Micellar HPLC RP-8eBuffered SDS—acetonitrile (4:1, v/v)Not specifiedLipophilicity studies of 1,2,4-triazoles nih.gov

Supercritical Fluid Chromatography (SFC)

For the separation of chiral triazole derivatives, enantioselective chromatography is necessary. Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for such separations. SFC often provides faster analysis times and reduces the consumption of organic solvents. researchgate.net The enantioseparation of β-hydroxy-1,2,3-triazole derivatives has been successfully achieved using SFC with polysaccharide-based chiral stationary phases (e.g., cellulose-based columns). researchgate.net The mobile phase in SFC typically consists of supercritical CO₂ modified with an alcohol such as 2-propanol or ethanol. researchgate.net

TechniqueStationary PhaseMobile Phase ModifierApplicationSource(s)
SFC Cellulose-based chiral columns2-propanol, EthanolEnantioseparation of (±)-β-hydroxy-1,2,3-triazoles researchgate.net

Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is generally stable and considered an electron-rich aromatic system, making it susceptible to electrophilic substitution, although it is often less reactive than other heterocyclic systems. nih.gov The presence of one pyrrole-type and two pyridine-type nitrogen atoms contributes to its stability. nih.gov Electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density. nih.govchemicalbook.com

Conversely, the carbon atoms of the triazole ring are π-deficient, rendering them susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of N-oxides. nih.govrsc.org For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic substitution. rsc.org Halogenation can occur at this position, and the resulting halogen can be displaced by strong nucleophiles. rsc.org

While specific studies on 1-cyclopropyl-1H-1,2,3-triazole are limited, the general reactivity patterns of 1-substituted-1,2,3-triazoles suggest that direct electrophilic substitution on the carbon atoms of the triazole ring is challenging. Functionalization is more commonly achieved through other means, such as lithiation followed by reaction with an electrophile.

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions (e.g., Transannulation, Ring Expansion)

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it prone to ring-opening reactions, which can lead to various rearrangements and functionalizations. researchgate.net These reactions are often initiated by the formation of a radical or an ionic intermediate. nih.gov

Ring-Opening Reactions: In the presence of radicals, the cyclopropyl ring can open to form a more stable alkyl radical, which can then participate in further reactions. nih.gov Computational and experimental studies on N-cyclopropyl-substituted nitrenium ions have shown that they can undergo cyclopropyl ring expansion to form azetium ions or eliminate ethylene (B1197577) to yield isonitrilium ions. nih.gov For example, the photolysis of N-(4-biphenylyl)-N-cyclopropyl nitrenium ion precursors leads to products from both ring expansion and ethylene elimination. nih.gov

Transannulation Reactions: A significant reaction pathway for N-substituted triazoles, including those with strained rings, is transannulation. This process involves the formal extrusion of N2 from the triazole ring and subsequent reaction with another unsaturated molecule to form a new heterocyclic system. Rhodium(II) catalysts are particularly effective in promoting the transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles to produce imidazoles. nih.gov This reactivity stems from the ability of the triazole to act as a precursor to a rhodium iminocarbenoid intermediate. nih.govacs.org While not specifically demonstrated for the cyclopropyl group, electron-withdrawing substituents on the triazole nitrogen, like a 1,2,4-triazolyl group, can enable this reactivity, suggesting that the electronic nature of the N1-substituent is key. acs.org

Functionalization of the Triazole Core and Peripheral Substituents

Functionalization of the 1-cyclopropyl-1H-1,2,3-triazole scaffold can be achieved at either the triazole ring or the cyclopropyl moiety.

Triazole Ring Functionalization: Direct C-H functionalization of the triazole ring is a powerful tool. Palladium-catalyzed direct arylation has been successfully applied to a range of heterocycles, including 1,2,3-triazoles, using aryl bromides. organic-chemistry.org Another common strategy involves metalation of the C5-position with a strong base, followed by quenching with an electrophile.

A notable example is the synthesis of 1-cyclopropyl-4-iodo-1H-1,2,3-triazole, a key intermediate for further diversification. This can be achieved through various synthetic routes, often involving cycloaddition reactions.

Table 1: Selected Functionalization Reactions of the 1,2,3-Triazole Ring

Reactant Type Reagents & Conditions Product Type Reference
1-Substituted-1,2,3-triazole Aryl bromide, Pd catalyst, pivalic acid 1-Substituted-4-aryl-1,2,3-triazole organic-chemistry.org
NH-1,2,3-triazole Sulfonyl chloride Mixture of 1- and 2-sulfonyl-1,2,3-triazoles researchgate.net
1-Sulfonyl-1,2,3-triazole Olefins, Rh(II) catalyst Cyclopropanes nih.gov

Formation of Triazolium Salts and Related Ionic Species

The nitrogen atoms of the 1,2,3-triazole ring can be alkylated to form triazolium salts, which are a class of ionic liquids. researchgate.netresearchgate.net The synthesis of these salts typically involves the N-alkylation of a pre-formed 1,2,3-triazole. researchgate.netnih.gov For 1-cyclopropyl-1H-1,2,3-triazole, alkylation would lead to the formation of 1-cyclopropyl-3-alkyl-1,2,3-triazolium salts.

These triazolium salts are stable compounds with unique chemical properties. researchgate.netnih.gov They have applications as catalysts and have been used as reaction media for various organic transformations, such as the Baylis-Hillman reaction. researchgate.netnih.gov The formation of triazolium salts can also activate the C5-position of the triazole ring for deprotonation, leading to the formation of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. researchgate.net

Table 2: General Synthesis of 1,2,3-Triazolium Salts

Starting Material Reagent Product Reference

Tautomerism and Isomerization Phenomena (e.g., Dimroth Rearrangement)

For N-unsubstituted or certain N-substituted 1,2,3-triazoles, tautomerism and isomerization are important considerations.

Tautomerism: The parent 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer. nih.govacs.org In the gas phase and nonpolar solvents, the 2H-tautomer is generally more stable, while the 1H-tautomer can be favored in polar solvents like water. nih.govresearchgate.netrsc.org For 1-cyclopropyl-1H-1,2,3-triazole, the N1-position is blocked by the cyclopropyl group, so this specific tautomerism is not possible.

Dimroth Rearrangement: The Dimroth rearrangement is a characteristic isomerization of 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This reaction typically occurs with 1-substituted-5-amino-1,2,3-triazoles, proceeding through a ring-opening/ring-closing mechanism. wikipedia.orgrsc.org The rearrangement can be influenced by heat or the presence of a base. researchgate.net While this rearrangement is well-documented for specific substitution patterns, its applicability to 1-cyclopropyl-1H-1,2,3-triazole would depend on the presence of an exocyclic amino or imino group at the C5 position.

Reactivity under Different Chemical Environments (e.g., Stability to Hydrolysis, Oxidation, Reduction)

The 1,2,3-triazole ring is known for its exceptional stability. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation, oxidation, and reduction. nih.govnih.gov This stability is a key feature that makes the 1,2,3-triazole a popular linker in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com

Hydrolytic Stability: The triazole ring is exceptionally stable towards hydrolysis.

Oxidative and Reductive Stability: The ring is also highly resistant to common oxidizing and reducing agents. nih.gov This allows for chemical modifications on other parts of the molecule without affecting the triazole core. For instance, studies on 1,2,4-triazoles show they can act as antioxidants and scavenge free radicals. dergipark.org.tr

The cyclopropyl group, while prone to ring-opening under specific conditions (e.g., radical or strongly acidic/basic environments), is generally stable under many synthetic transformations. The combination of the robust triazole ring and the cyclopropyl substituent results in a molecule that is stable under a wide range of conditions, yet poised for specific, targeted transformations.

Theoretical and Computational Investigations of 1 Cyclopropyl 1h 1,2,3 Triazole

Quantum Chemical Methods (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical methods are fundamental tools for investigating the properties of 1-cyclopropyl-1H-1,2,3-triazole at the atomic and electronic levels. Density Functional Theory (DFT) and Hartree-Fock (HF) are prominent among these methods, each offering a different balance of computational cost and accuracy. DFT, particularly with hybrid functionals like B3LYP, has been widely used to calculate the electronic structure, molecular orbitals, and spectroscopic properties of triazole derivatives. researchgate.netirjweb.comnih.gov These methods are crucial for understanding the intrinsic properties of the molecule.

The 1,2,3-triazole ring is an aromatic five-membered heterocycle. nih.gov Its electronic structure is characterized by a delocalized π-electron system involving the three nitrogen and two carbon atoms of the ring. Computational studies, often employing DFT, can map the electron density distribution across the molecule. irjweb.com This analysis reveals the electron-rich and electron-deficient regions, which are key to understanding its chemical behavior.

The aromaticity of the triazole ring in 1-cyclopropyl-1H-1,2,3-triazole is a significant feature contributing to its stability. Aromaticity can be quantified using various computational indices, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations typically confirm the aromatic character of the triazole core.

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. youtube.com Frontier Molecular Orbital (FMO) theory, a key component of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com

For 1-cyclopropyl-1H-1,2,3-triazole, the HOMO is typically located on the triazole ring, indicating its potential to act as an electron donor (nucleophile). Conversely, the LUMO is also associated with the ring, highlighting its capacity to accept electrons (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com Computational methods like DFT are used to calculate the energies of these orbitals and visualize their distribution. nih.gov

OrbitalDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Prediction and Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry allows for the accurate prediction of various spectroscopic properties of 1-cyclopropyl-1H-1,2,3-triazole. These simulations are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dntb.gov.uanih.gov For 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the H5 proton typically appears as a singlet in the range of 8.00–8.75 ppm. nih.gov The C4 and C5 carbon signals in the ¹³C NMR spectra are found in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies. researchgate.netrsc.org These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, ring deformations, and vibrations of the cyclopropyl (B3062369) group. researchgate.net For instance, the C=C stretching vibration of the 1,2,3-triazole ring is often observed around 1479-1522 cm⁻¹. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental data. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems like the 1,2,3-triazole ring. researchgate.netresearchgate.net The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a strong π → π* transition around 205 nm. researchgate.netresearchgate.net

Analysis of Molecular Geometry, Conformational Preferences, and Intermolecular Interactions

Computational methods are used to determine the most stable three-dimensional structure of 1-cyclopropyl-1H-1,2,3-triazole. Geometry optimization calculations, typically performed with DFT, can predict bond lengths, bond angles, and dihedral angles. For 1-substituted 1,2,3-triazoles, the N(1)–N(2) bond is generally longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov

The orientation of the cyclopropyl group relative to the triazole ring is a key conformational feature. Computational studies can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. These calculations also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the properties of the compound in condensed phases.

ParameterDescriptionTypical Calculated Values for 1-Substituted 1,2,3-Triazoles
N(1)–N(2) Bond Length The distance between the N1 and N2 atoms of the triazole ring.1.342–1.359 Å nih.gov
N(2)–N(3) Bond Length The distance between the N2 and N3 atoms of the triazole ring.1.293–1.309 Å nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 1-cyclopropyl-1H-1,2,3-triazole. A prime example is the Huisgen 1,3-dipolar cycloaddition, the key reaction for synthesizing 1,2,3-triazoles. thieme-connect.com Computational studies can map the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

By calculating the energies of these species, reaction energy barriers (activation energies) can be determined, providing insights into the reaction kinetics. For instance, FMO analysis was instrumental in understanding the mechanism of the Huisgen cycloaddition. thieme-connect.com This knowledge is vital for optimizing reaction conditions and designing new synthetic routes.

Calculation of Molecular Electrostatic Potential (MEP), Polarizability, and Dipole Moment

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. irjweb.comresearchgate.net It is calculated using computational methods and is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For 1,2,3-triazoles, the nitrogen atoms are typically associated with negative MEP, while the C-H bonds exhibit positive potential. nih.gov

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces. Computational methods can calculate the static and dynamic polarizabilities of 1-cyclopropyl-1H-1,2,3-triazole.

Molecular Docking and Dynamics Simulations for Chemical Interactions

Theoretical and computational investigations, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the chemical interactions of 1,2,3-triazole derivatives at the molecular level. While specific docking studies for 1-cyclopropyl-1H-1,2,3-triazole are not extensively detailed in the available research, the broader class of 1,2,3-triazole-containing compounds has been thoroughly investigated. These studies provide significant insights into how the triazole scaffold acts as a pharmacophore, guiding the design of novel therapeutic agents.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. pensoft.net This technique is instrumental in virtual screening, lead optimization, and understanding structure-activity relationships. For 1,2,3-triazole derivatives, docking studies are frequently employed to predict their binding affinities and interaction mechanisms with various biological targets, including enzymes and protein receptors. researchgate.netmdpi.com

The 1,2,3-triazole ring is valued in medicinal chemistry because it can form diverse non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological receptors. biointerfaceresearch.com Its structural rigidity, dipole character, and hydrogen bonding capacity contribute to its ability to bind with high affinity. nih.gov

Research on various 1,2,3-triazole hybrids has demonstrated their potential to interact with a range of protein targets implicated in different diseases. For instance, docking simulations have been crucial in the development of novel anticancer, antihypertensive, and anticholinesterase agents. In the context of cancer therapy, derivatives of 1,2,3-triazole have been designed to target enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune escape. nih.gov Docking studies of erlotinib-1,2,3-triazole hybrids revealed that the triazole nitrogen can bind to the heme iron within the IDO1 active site, while other parts of the molecule form hydrogen bonds and π-π interactions with key amino acid residues, competitively inhibiting the enzyme's activity. nih.gov

Similarly, in the pursuit of new antihypertensive drugs, quinazoline-1,2,3-triazole hybrids were docked into the Cav 1.2 calcium channel. The results were compared with the known drug verapamil, confirming the potential of these hybrids as potent vasorelaxant agents. nih.gov For neurodegenerative diseases, docking studies of quinazoline (B50416)–1,2,3-triazole hybrids showed significant interactions within the active sites of cholinesterase enzymes, highlighting their potential as inhibitors. mdpi.com The quinazoline ring was observed to bind via π-π interactions, while the triazole ring interacted with other key residues. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complexes over time. pensoft.net MD simulations provide a dynamic view of the interactions, helping to validate the docking poses and confirm the stability of the key chemical bonds and interactions predicted by the docking software. pensoft.net This computational one-two punch of docking and dynamics provides a powerful platform for designing and refining new, potent, and selective drug candidates based on the versatile 1,2,3-triazole scaffold.

Interactive Data Tables

Advanced Chemical Applications of 1 Cyclopropyl 1h 1,2,3 Triazole Derivatives

Ligand Design in Coordination Chemistry and Catalysis.mdpi.comrsc.org

The 1,2,3-triazole ring, with its multiple nitrogen atoms, serves as an effective coordination site for a variety of metal ions. The incorporation of a cyclopropyl (B3062369) group can influence the steric and electronic properties of the resulting ligands, thereby modulating the behavior of the corresponding metal complexes. These triazole derivatives are particularly valued for their straightforward synthesis, often via "click chemistry," and their ability to form stable complexes. rsc.orgresearchgate.net

Application in Transition Metal-Catalyzed Transformations.mdpi.com

Derivatives of 1-cyclopropyl-1H-1,2,3-triazole have emerged as versatile ligands in transition metal-catalyzed reactions. The nitrogen atoms of the triazole ring can coordinate with transition metals like copper, ruthenium, and palladium, creating catalysts for a range of organic transformations. mdpi.commdpi.comnih.gov The cyclopropyl group can impart unique steric and electronic effects that influence the catalytic activity and selectivity of these metal complexes. For instance, the steric bulk of the cyclopropyl moiety can create a specific chiral environment around the metal center, which is beneficial for asymmetric catalysis.

Research has shown that copper(I) complexes with 1,2,3-triazole-based ligands are effective in catalyzing azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. mdpi.com These catalysts are prized for their efficiency and high regioselectivity. Furthermore, ruthenium(II) complexes bearing triazole ligands have demonstrated utility in various transformations. mdpi.comnih.gov The stability of the triazole-metal bond contributes to the robustness of these catalysts, often allowing for their use in demanding reaction conditions.

Table 1: Examples of 1-Cyclopropyl-1H-1,2,3-Triazole Derivatives in Transition Metal Catalysis

Derivative Metal Catalyzed Reaction Key Findings
1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole Copper(I) Azide-Alkyne Cycloaddition High efficiency and regioselectivity in forming 1,4-disubstituted triazoles.
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Ruthenium(II) Transfer Hydrogenation Effective catalysis for the reduction of ketones to alcohols.
4-Cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole Palladium(II) Suzuki-Miyaura Cross-Coupling Good to excellent yields in the coupling of aryl halides with boronic acids. smolecule.com

Role in Organocatalytic Systems.acs.orgnih.gov

Beyond their use as ligands for metal catalysts, 1-cyclopropyl-1H-1,2,3-triazole derivatives are also finding a niche in organocatalysis. acs.orgnih.gov In these systems, the triazole moiety itself, or in conjunction with other functional groups, can act as a catalyst, avoiding the use of metals. mdpi.com This is particularly advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern. acs.org

The triazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for activating substrates and controlling stereoselectivity in organocatalytic reactions. For example, enolate-mediated organocatalytic [3+2] cycloadditions have been developed for the synthesis of highly substituted 1,2,3-triazoles. acs.org The presence of the cyclopropyl group can influence the conformational rigidity of the catalyst, thereby enhancing its stereodirecting ability.

Integration in Materials Science and Polymer Chemistry.rsc.orgsmolecule.com

The robust nature and versatile functionality of 1-cyclopropyl-1H-1,2,3-triazole derivatives make them attractive components for the development of advanced materials and polymers. rsc.orgsmolecule.com The triazole unit imparts desirable properties such as thermal stability and a high dipole moment. researchgate.net

Development of Functional Coatings and Surface Modification Agents.rsc.org

The 1,2,3-triazole ring is known for its anti-fouling and anti-microbial properties, making its derivatives excellent candidates for functional coatings. rsc.org When incorporated into a polymer matrix or directly grafted onto a surface, these compounds can create coatings that resist the adhesion of microorganisms and other unwanted substances. The ease of their synthesis via click chemistry allows for the straightforward functionalization of a wide range of surfaces, including those of metal oxide nanoparticles and carbon nanotubes. rsc.org This has led to the development of high-performance materials such as anti-corrosive and self-healing coatings. rsc.org

Design of Advanced Polymer Architectures.rsc.orgrsc.org

In polymer chemistry, 1-cyclopropyl-1H-1,2,3-triazole derivatives serve as valuable monomers or linking units for the construction of complex polymer architectures. rsc.orgrsc.org The click reaction between azides and alkynes, which often forms the triazole ring, is a highly efficient polymerization method, allowing for the synthesis of sequence-defined polymers. rsc.orgmdpi.com These polymers, with their precisely controlled structures, are finding applications in areas ranging from drug delivery to molecular electronics. The cyclopropyl group can influence the physical properties of the resulting polymers, such as their solubility and melting point. mdpi.com

Table 2: Properties of Polymers Incorporating 1-Cyclopropyl-1H-1,2,3-Triazole Derivatives

Polymer Type Monomer/Linker Key Properties Potential Applications
Polytriazole t-butyl 4-azido-5-hexynoate Soluble in common organic solvents, tunable crystallinity. mdpi.com Functional polymers, smart materials.
Triazole-linked biomimetic oligomers 1,2,3-triazole as an amide bioisostere Mimics the structure of natural biopolymers. rsc.org Biomaterials, drug delivery systems.

Development of Chemosensors and Molecular Recognition Systems.researchgate.netsci-hub.se

The ability of the 1,2,3-triazole ring to coordinate with various ions and molecules has been harnessed in the development of chemosensors. researchgate.netsci-hub.se These are molecules designed to detect the presence of specific analytes through a measurable signal, such as a change in color or fluorescence. researchgate.net The nitrogen atoms of the triazole can selectively bind to metal cations, while the C-H bond of the triazole ring can participate in hydrogen bonding to recognize anions. nih.gov

Derivatives of 1-cyclopropyl-1H-1,2,3-triazole can be incorporated into larger molecular frameworks, often containing a signaling unit like a fluorophore. nih.gov The binding of an analyte to the triazole moiety can trigger a change in the electronic properties of the molecule, leading to a detectable change in the signal. researchgate.net The cyclopropyl group can influence the binding affinity and selectivity of the sensor by modifying its three-dimensional structure. Research has demonstrated the use of triazole-based chemosensors for the detection of various metal ions, including Fe³⁺, Hg²⁺, and Al³⁺. sci-hub.se

Application in Supramolecular Chemistry and Crystal Engineering

The 1,2,3-triazole ring is a highly versatile functional unit in supramolecular chemistry and crystal engineering due to its unique electronic properties and ability to form diverse non-covalent interactions. rsc.org Derivatives of 1-cyclopropyl-1H-1,2,3-triazole are adept at participating in the construction of complex, ordered molecular systems. The nitrogen-rich triazole core can act as a hydrogen bond acceptor, while the C-H bond at the 5-position of the ring is polarized and can function as a hydrogen bond donor. semanticscholar.org

The triazole ring offers multiple nitrogen atoms that can act as coordination sites for metal ions, making it an excellent ligand in coordination chemistry. rsc.org This coordination ability is fundamental to crystal engineering, where these derivatives can be used as building blocks to construct metal-organic frameworks (MOFs) and coordination polymers. For instance, studies on related triazole-bispidinone scaffolds have shown that the sp² nitrogen atoms of the triazole ring can coordinate with metal cations like zinc, forming tetracoordinated metal centers. mdpi.com The chelation of the triazole ring to metals such as Ni(II), Co(II), and Ru(II) has been shown to enhance the biological activity of the resulting complexes, demonstrating how the triazole ligand influences the properties of the final assembly. nih.gov

Furthermore, the 1,2,3-triazole moiety can engage in anion recognition through the formation of hydrogen and halogen bonds. rsc.org This capacity for multiple, directed interactions allows for the precise assembly of molecules in the solid state, influencing crystal packing and the physical properties of the resulting materials. While specific crystal structures of 1-cyclopropyl-1H-1,2,3-triazole metal complexes are not widely documented in foundational literature, the established principles of triazole coordination and hydrogen bonding are directly applicable to these derivatives. rsc.orgsemanticscholar.org The cyclopropyl group itself adds a rigid, defined steric element that can be exploited to control the geometry and dimensionality of the resulting supramolecular architectures.

Role as Synthetic Intermediates in Fine Chemical Synthesis

Derivatives of 1-cyclopropyl-1H-1,2,3-triazole are valuable synthetic intermediates for the production of fine chemicals, pharmaceuticals, and agrochemicals. acs.org The 1,2,3-triazole core is exceptionally stable under various reaction conditions, including exposure to acidic or basic environments, and is resistant to oxidation, reduction, and enzymatic hydrolysis. nih.gov This robustness makes it an ideal scaffold to carry through multi-step synthetic sequences.

The primary method for synthesizing these intermediates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov This reaction is highly efficient and regioselective, reliably producing 1,4-disubstituted 1,2,3-triazoles from readily available azides (like cyclopropyl azide) and terminal alkynes. nih.gov The operational simplicity and high yields of this method make triazole derivatives easily accessible building blocks. organic-chemistry.org

In medicinal chemistry, the 1,4-disubstituted 1,2,3-triazole ring is widely used as a bioisostere for the trans-amide bond found in peptides. nih.govmdpi.com This substitution can lead to peptidomimetic compounds with improved metabolic stability and bioavailability, as the triazole ring is not susceptible to cleavage by proteases. mdpi.com The triazole moiety can also form favorable interactions such as hydrogen bonds and dipole-dipole interactions with biological targets. nih.gov

Commercially available compounds like 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid serve as clear examples of these molecules' role as synthetic intermediates. uni.lu This building block can be further elaborated through standard carboxylic acid chemistry to introduce a wide range of functional groups, leading to more complex target molecules for various applications, including the development of novel anticancer agents and other therapeutic compounds. nih.gov

Corrosion Inhibitors

Derivatives of 1,2,3-triazole have emerged as a highly effective class of organic corrosion inhibitors for various metals and alloys, particularly for mild steel in aggressive acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from the molecular structure of the triazole ring, which contains three nitrogen heteroatoms and delocalized π-electrons. researchgate.net These features facilitate strong adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a durable and stable inhibitive film on the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, have shown that many triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.org

The performance of triazole-based inhibitors is influenced by their substituents. The introduction of different functional groups can enhance their solubility and increase the electron density around the triazole core, thereby improving their adsorption and inhibition efficiency. While specific studies on 1-cyclopropyl-1H-1,2,3-triazole are not extensively detailed in the literature, a vast body of research on analogous structures demonstrates their potential. Numerous derivatives have shown excellent performance, often achieving inhibition efficiencies greater than 90%. researchgate.netresearchgate.netnih.gov This high level of protection, combined with their straightforward synthesis, makes 1,2,3-triazole derivatives, including those with a cyclopropyl group, promising candidates for industrial corrosion protection applications. researchgate.net

Research Findings on the Corrosion Inhibition Efficiency of 1,2,3-Triazole Derivatives for Steel in HCl

Compound Concentration Inhibition Efficiency (%) Method Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) 1.0 x 10⁻³ M 95.3% EIS nih.govrsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide 1.0 x 10⁻³ M 95.0% EIS nih.govrsc.org
4-[1-(4-Methoxy-phenyl)-1H- researchgate.netnih.govrsc.orgtriazol-4-ylmethyl]-morpholine 900 ppm 94% Gravimetric, EIS, PDP researchgate.net
A 1,2,3-triazole with a phosphorus atom 1 mM 94% Not Specified researchgate.net
A 1,2,3-triazole derivative (C-2) 250 mg L⁻¹ 96% Not Specified researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-1H-1,2,3-triazole?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for regioselective synthesis. Terminal alkynes react with cyclopropyl-substituted azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield 1,4-disubstituted triazoles. Key steps include:

  • Using Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to accelerate the reaction.
  • Purification via column chromatography with hexane/ethyl acetate or dichloromethane mixtures to isolate the product .
  • Confirming regioselectivity via NMR (e.g., characteristic shifts for 1,4-substitution) .

Q. How can X-ray crystallography validate the structure of 1-cyclopropyl-1H-1,2,3-triazole derivatives?

SHELXL/SHELXS programs are widely used for small-molecule refinement. Key steps:

  • Collect high-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refine hydrogen atoms using riding models and anisotropic displacement parameters for non-H atoms.
  • Validate bond lengths (e.g., cyclopropane C–C bonds: ~1.50–1.54 Å) and angles (cyclopropane C–C–C: ~60°) against SHELXL’s internal databases .

Q. What methodologies assess the antimicrobial activity of 1-cyclopropyl-1H-1,2,3-triazole analogs?

  • Minimum Inhibitory Concentration (MIC) assays : Test compounds against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 0.5–128 µg/mL).
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the triazole enhance activity) .

Advanced Research Questions

Q. How do substituent linkages influence the specificity of 1-cyclopropyl-1H-1,2,3-triazole derivatives in biological targets?

SAR studies reveal that sulfonyl linkages (e.g., Ar–SO₂–triazole) improve specificity compared to carbonyl amide linkages (Ar–CO–NH–triazole) due to enhanced steric and electronic interactions. Methodology:

  • Synthesize analogs with varied linkages via CuAAC or nucleophilic substitution.
  • Screen against target enzymes (e.g., proteases) using fluorescence-based assays.
  • Analyze binding modes via molecular docking (e.g., sulfonyl groups form stronger hydrogen bonds) .

Q. What computational methods elucidate the photolysis mechanisms of 1-cyclopropyl-1H-1,2,3-triazole?

  • CASPT2/CASSCF calculations : Map potential energy surfaces (PES) for low-lying electronic states (S₀, S₁, T₁).
  • Non-adiabatic molecular dynamics (NAMD) : Simulate intersystem crossing (ISC) rates and photodecomposition pathways.
  • Key findings: Cyclopropane ring strain lowers activation barriers for N₂ elimination during UV irradiation .

Q. How can regioselective synthesis of N2-substituted triazoles be achieved?

A sulfonic acid-catalyzed coupling method enables N2 selectivity:

  • React N-sulfonyl-1,2,3-triazoles with alcohols (e.g., benzyl alcohol) under mild conditions (room temperature, 12–24 h).
  • Use in-situ generated sulfonic acid (e.g., p-toluenesulfonic acid) to activate the triazole.
  • Monitor regioselectivity via LC-MS and ¹H NMR (N2 substitution avoids cyclopropane ring strain interference) .

Q. What kinetic models describe the OH-radical oxidation of 1-cyclopropyl-1H-1,2,3-triazole?

  • Arrhenius equation : Determine rate constants (k) using pulsed laser photolysis coupled with laser-induced fluorescence (PLP-LIF).
  • Fit data to:
    kOH=(2.93±0.20)×1012exp[(570±43)/T]cm3/molecule/sk_{\text{OH}} = (2.93 \pm 0.20) \times 10^{-12} \, \text{exp}[(570 \pm 43)/T] \, \text{cm}^3/\text{molecule/s}.
  • Negative temperature dependence suggests complex radical adduct formation .

Q. How can 1-cyclopropyl-1H-1,2,3-triazole derivatives serve as ligands in catalytic cross-coupling reactions?

  • Pd@click-MNPs/CS catalyst : Immobilize Pd on triazole-functionalized magnetic nanoparticles (MNPs) for Suzuki-Miyaura coupling.
  • Reaction conditions: Aryl halides + phenylboronic acid in ethanol/water (3:1), room temperature, 1–3 h.
  • Reuse the catalyst ≥5 times with <5% activity loss .

Q. What crystallographic challenges arise in analyzing 1-cyclopropyl-1H-1,2,3-triazole derivatives?

  • Disorder in cyclopropane rings : Mitigate using SHELXL’s PART instruction to refine split positions.
  • Twinned crystals : Apply twin-law matrices (e.g., -h, -k, l) during data integration.
  • Validate via R-factor convergence (R₁ < 0.05 for high-resolution data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.